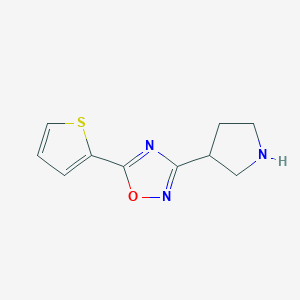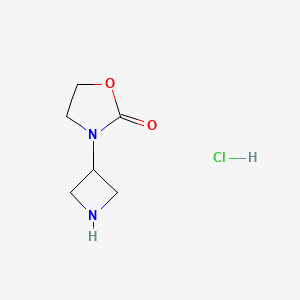
6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine
Overview
Description
This compound belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .Molecular Structure Analysis
The molecular structure of this compound can be represented as C5H6ClN3S . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .Physical And Chemical Properties Analysis
The molecular weight of this compound is 221.67 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives, including 6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine , have been extensively studied for their anticancer properties. They are known to interfere with various stages of cancer cell proliferation and survival. For instance, they can act as DNA topoisomerase II inhibitors , disrupting the DNA replication process in cancer cells . Additionally, certain pyrimidine derivatives have shown efficacy as antitumor agents , targeting specific pathways involved in cancer progression .
Antimicrobial and Antifungal Applications
The pyrimidine core is also associated with antimicrobial and antifungal activities. Researchers have synthesized various pyrimidine derivatives that exhibit significant antimicrobial efficacy against a range of bacterial strains . Similarly, antifungal properties have been attributed to these compounds, making them potential candidates for treating fungal infections .
Cardiovascular Therapeutics
In the cardiovascular domain, pyrimidine derivatives have been utilized as antihypertensive agents . They modulate blood pressure by affecting certain biological pathways, offering a therapeutic approach for hypertension . Moreover, they have been investigated as cardiovascular agents , providing a broad spectrum of benefits for heart health .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of pyrimidine derivatives are well-documented. They can act as anti-inflammatory agents , reducing inflammation in various conditions . Their analgesic properties also make them suitable for pain management, offering relief from discomfort without the side effects associated with traditional painkillers .
Antidiabetic Properties
Pyrimidine derivatives have shown promise in the treatment of diabetes. They can function as DPP-IV inhibitors , which play a role in glucose metabolism and insulin secretion . This application is particularly important in the development of new antidiabetic medications that can help manage blood sugar levels more effectively .
Neuroprotective Actions
In neurology, pyrimidine derivatives have been explored for their neuroprotective actions . They offer potential benefits for conditions like ocular ciliary artery relaxation and protection of retinal ganglion cells , which are crucial for maintaining vision . These properties are significant for developing treatments for neurodegenerative diseases and eye-related disorders .
Antiparasitic and Antimalarial Use
The fight against parasitic diseases has benefited from the application of pyrimidine derivatives as well. They exhibit antiparasitic activities, which are essential for combating diseases like leishmaniasis and filariasis . Additionally, their antimalarial and antiplasmodial properties make them valuable in the development of new treatments for malaria, a major global health concern .
Role in Hair Disorders
Lastly, pyrimidine derivatives have been associated with activities against hair disorders. They can influence hair growth and health, providing a therapeutic approach for conditions like alopecia .
Mechanism of Action
Safety and Hazards
Future Directions
With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . Therefore, it has been a consensus to develop new agrochemicals in which both nontarget resistance and target resistance have not evolved .
properties
IUPAC Name |
6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c1-8-15-10(12)6-11(16-8)14-7-9-2-4-13-5-3-9/h2-6H,7H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNUUXQUIQZCHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



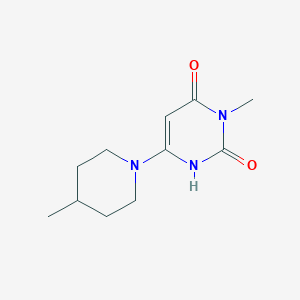
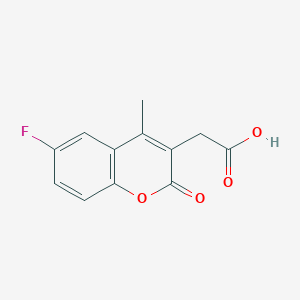
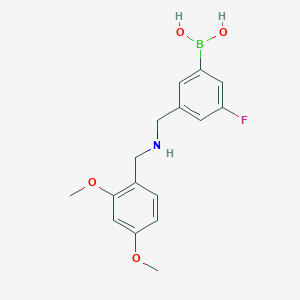

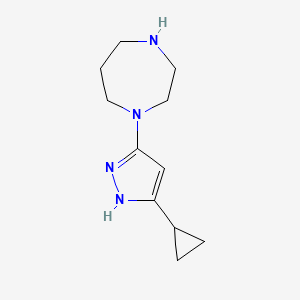
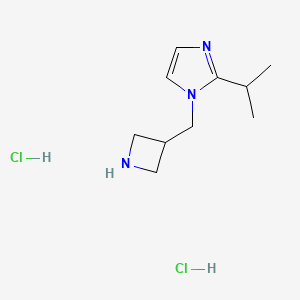

![(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1488573.png)
![2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488574.png)
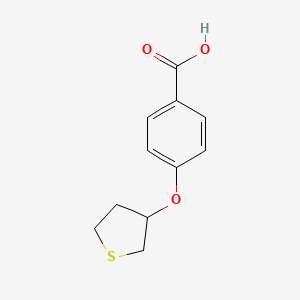
![(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1488577.png)
